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  • Product: Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate
  • CAS: 16002-30-5

Core Science & Biosynthesis

Foundational

Thermodynamic properties of Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate

Thermodynamic Characterization & Application Guide: Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate Executive Summary This technical guide provides an in-depth analysis of Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate...

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Characterization & Application Guide: Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate

Executive Summary

This technical guide provides an in-depth analysis of Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate (also known as Dimethyl sulfonyldiacetate or DMSDA). While often overshadowed by its aromatic counterparts (e.g., dimethyl 5-sulfoisophthalate), DMSDA is a critical aliphatic sulfone building block. Its unique structure—flanking a sulfonyl group with two ester-activated methylene units—creates a thermodynamic profile dominated by strong dipole-dipole interactions and high C-H acidity.

This document synthesizes predictive thermodynamic modeling with rigorous experimental protocols, designed to assist researchers in handling, characterizing, and utilizing this compound in drug development and advanced materials synthesis.

Part 1: Physicochemical Identity & Structural Logic

Compound Identity:

  • IUPAC Name: Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate[1]

  • Common Names: Dimethyl sulfonyldiacetate; Sulfonyldiacetic acid dimethyl ester

  • CAS Number: 16002-30-5[1][2]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 210.21 g/mol [1]

Structural Analysis: The molecule consists of a central sulfonyl group (


) bonded to two methyl acetate arms.
  • Dipole Moment: The sulfonyl group introduces a significant dipole, increasing intermolecular forces compared to its sulfide precursor (Dimethyl thiodiglycolate).

  • Phase Behavior: Unlike the sulfide (a liquid at room temperature), the sulfone moiety typically raises the melting point significantly due to organized crystal packing driven by

    
     dipole interactions.
    

Table 1: Physicochemical Properties (Experimental vs. Predicted)

PropertyValue (Predicted/Range)Confidence LevelNotes
Physical State (25°C) Low-Melting Solid / Viscous LiquidMediumLikely crystallizes near RT; supercooling is common in sulfones.
Melting Point (

)
17°C - 45°CLow (Predictive)Critical Parameter to Verify (See Protocol 1).
Boiling Point (

)
~340°C (dec.)HighDecomposition likely precedes boiling at atm pressure.
Density (

)
1.35 - 1.42 g/cm³HighDenser than water due to high oxygen/sulfur content.
LogP -1.25HighHighly polar; soluble in DMSO, DMF, Acetonitrile.
Flash Point >110°CMediumPredicted based on structure.

Part 2: Thermodynamic Profile

In the absence of a dedicated calorimetric study in the public domain, we utilize Group Contribution Methods (Joback/Benson) to establish a baseline thermodynamic profile. This serves as the hypothesis for experimental validation.

Enthalpy and Heat Capacity Estimates

The sulfonyl group (


) acts as a "stiffening" agent in the lattice, increasing the Enthalpy of Fusion (

) compared to the sulfide.
  • Standard Enthalpy of Formation (

    
    ):  -980 kJ/mol (Estimated)
    
  • Heat Capacity (

    
    ):  ~280 J/(mol·K)
    
    • Derivation: The high degree of freedom in the ester chains contributes to vibrational modes, while the sulfone core restricts rotation.

  • Enthalpy of Vaporization (

    
    ):  ~65-70 kJ/mol
    
    • Implication: High energy required to vaporize indicates strong intermolecular attraction. Distillation should only be attempted under high vacuum (<1 mmHg).

Experimental Validation Protocol: Differential Scanning Calorimetry (DSC)

To determine the exact Melting Point and Heat Capacity, the following self-validating protocol is required.

Protocol 1: Thermodynamic Characterization via DSC

  • Instrument: Heat-Flux DSC (e.g., TA Instruments Q2000 or equivalent).

  • Reference: Indium standard (

    
    ).
    
  • Sample Mass: 3–5 mg in hermetically sealed aluminum pans.

Workflow Diagram (DOT Visualization):

DSC_Protocol Start Sample Prep (3-5mg, Hermetic Pan) Equilibrate Equilibrate @ -40°C Start->Equilibrate Ramp1 Heat Ramp 1 (10°C/min to 100°C) Equilibrate->Ramp1 Erase Thermal History Cool Cool Ramp (10°C/min to -40°C) Ramp1->Cool Recrystallize Ramp2 Heat Ramp 2 (Measure Tm, Cp) Cool->Ramp2 Collection Run Analyze Data Analysis (Integrate Endotherms) Ramp2->Analyze

Figure 1: DSC Thermal Cycle for determining


 and 

. The first heat ramp removes thermal history (solvent inclusions/polymorphs).

Part 3: Synthesis & Purity Implications

The thermodynamic stability of DMSDA is intrinsically linked to its synthesis route. The primary pathway involves the oxidation of Dimethyl thiodiglycolate.

Reaction Pathway:

  • Precursor: Dimethyl thiodiglycolate (Sulfide).

  • Oxidant: Hydrogen Peroxide (

    
    ) or mCPBA.
    
  • Catalyst: Sodium Tungstate (

    
    ) often used with 
    
    
    
    .

Thermodynamic Risk:

  • Peroxide Contamination: Incomplete oxidation or residual peroxides can lower the onset temperature of decomposition (

    
    ), posing a safety hazard during scale-up.
    
  • Acidic Impurities: Residual acid from the oxidation step can catalyze the hydrolysis of the ester groups, degrading the product into Sulfonyldiacetic acid (solid, high MP).

Synthesis Workflow (DOT Visualization):

Synthesis_Path Precursor Dimethyl Thiodiglycolate (Liquid, Sulfide) Oxidation Oxidation Step (H2O2 / Na2WO4, <60°C) Precursor->Oxidation + [O] Intermed Sulfoxide Intermediate (Unstable) Oxidation->Intermed Product Dimethyl Sulfonyldiacetate (Target Sulfone) Intermed->Product + [O] Purification Crystallization/Workup (Remove Peroxides) Product->Purification

Figure 2: Oxidative synthesis pathway highlighting the critical intermediate stage.

Part 4: Reactivity & Applications

4.1 The C-H Acidity (Thermodynamic Driver) The most critical chemical property of DMSDA is the acidity of the


-methylene protons.
  • Mechanism: The electron-withdrawing nature of both the Sulfonyl (

    
    ) and Carbonyl (
    
    
    
    ) groups creates a highly acidic "active methylene" environment (
    
    
    ).
  • Application: This makes DMSDA an excellent nucleophile in Knoevenagel condensations or alkylations to form complex heterocyclic sulfones.

4.2 Solubility & Formulation

  • Solvents: Highly soluble in DMSO (

    
     mg/mL) and DMF due to dipole matching.
    
  • Insolubility: Poor solubility in Hexane/Heptane.

  • Protocol: For recrystallization, use a mixture of Ethyl Acetate (solvent) and Hexane (anti-solvent) to induce precipitation.

References

  • National Institute of Standards and Technology (NIST). Dimethyl sulfone: Heat capacities, enthalpies of fusion, and thermodynamic properties. NIST Chemistry WebBook, SRD 69.[3] [Link]

    • Context: Provides the baseline thermodynamic behavior for the homologous sulfone core used for predictive modeling.
  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: Acetic acid, 2-hydroxy-2-methoxy-, methyl ester (Analogous Structures).[Link]

    • Context: Source for predicted physicochemical properties and environmental fate data.[4]

  • Context: Verification of commercial availability and storage conditions (2-8°C), implying thermal sensitivity or low melting point.
  • Context: Establishes the liquid state and properties of the sulfide precursor for thermodynamic contrast.
  • Zábranský, M., et al. Heat Capacity of Liquids: Critical Review and Recommended Values. Journal of Physical and Chemical Reference Data, 2010. [Link]

    • Context: Methodology for heat capacity estim

Sources

Exploratory

Advanced Reactivity Profile: Sulfonyl Acetate Derivatives in Organic Synthesis

Topic: Literature Review of Sulfonyl Acetate Derivatives in Organic Synthesis Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide Executive Summary Sulfonyl acetate deri...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of Sulfonyl Acetate Derivatives in Organic Synthesis Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

Sulfonyl acetate derivatives—most notably ethyl (phenylsulfonyl)acetate and methyl sulfonyl acetate —occupy a unique niche in organic synthesis. They function as "chemical chameleons," offering the high acidity of a 1,3-dicarbonyl compound while providing a distinct "traceless" activation handle via the sulfonyl group. Unlike traditional malonates, the sulfonyl moiety allows for unique post-functionalization pathways, including reductive desulfonylation, Julia-type olefinations, and radical-mediated cascades.

This guide synthesizes the core reactivity patterns of sulfonyl acetates, moving beyond basic alkylation to explore their role in heterocycle construction, metal-catalyzed cross-couplings, and photoredox catalysis.

Fundamental Reactivity & Mechanistic Grounding

The "Dual-Activation" Paradox

Sulfonyl acetates possess a methylene bridge flanked by two electron-withdrawing groups (EWGs): the sulfonyl (


) and the carboxyl (

).
  • Acidity: The

    
    -protons are highly acidic (
    
    
    
    in DMSO), making them deprotonatable by mild bases like
    
    
    or DBU.
  • Steric vs. Electronic Control: While the ester group dictates the ultimate scaffold (often an ester or acid), the sulfonyl group dominates the electronic activation, stabilizing

    
    -carbanions and 
    
    
    
    -radicals more effectively than a second carbonyl would, without being prone to competitive nucleophilic attack at the sulfur atom.
The Divergent Pathway Model

The utility of sulfonyl acetates lies in their ability to branch into three distinct mechanistic pathways:

  • Anionic Pathway: Knoevenagel condensations and alkylations.

  • Radical Pathway: Single-electron transfer (SET) to generate electrophilic radicals.

  • Desulfonylative Pathway: Removal of the activating group to reveal "native" ester architecture.

SulfonylAcetatePathways Core Ethyl (Phenylsulfonyl)acetate Anion α-Sulfonyl Carbanion Core->Anion Base (K2CO3/NaH) Radical α-Sulfonyl Radical Core->Radical Photoredox/Oxidation Alkylation α-Alkylated Products Anion->Alkylation R-X Knoevenagel Vinyl Sulfones (Michael Acceptors) Anion->Knoevenagel R-CHO Desulf Reductive Desulfonylation Alkylation->Desulf SmI2 or Mg/MeOH Heterocycles Heterocycles (Coumarins, Pyrazoles) Knoevenagel->Heterocycles Cyclization Difunc Alkyne Difunctionalization Radical->Difunc Alkyne Trap Esters Target Esters (Traceless Synthesis) Desulf->Esters -SO2Ph

Figure 1: Divergent synthesis pathways starting from ethyl (phenylsulfonyl)acetate. The sulfonyl group acts as a temporary pivot for complexity generation.

Core Experimental Protocols

Protocol A: Knoevenagel Condensation (Synthesis of Vinyl Sulfones)

The condensation of sulfonyl acetates with aldehydes yields


-unsaturated sulfones, which are potent Michael acceptors and precursors to heterocycles.

Context: Traditional methods use piperidine/acetic acid in refluxing benzene. Modern "Green" protocols utilize DBU or ionic liquids for higher yields and milder conditions.

Standardized Procedure (DBU-Mediated):

  • Reagents: Ethyl (phenylsulfonyl)acetate (1.0 equiv), Aromatic Aldehyde (1.0 equiv), DBU (1.0 equiv), Water (solvent).

  • Execution:

    • Dissolve the sulfonyl acetate and aldehyde in water (or EtOH/Water 1:1 if solubility is poor).

    • Add DBU dropwise at room temperature.

    • Stir vigorously for 15–30 minutes. The product often precipitates out.

  • Workup: Filter the solid precipitate. Wash with cold water and hexanes. Recrystallize from Ethanol.

  • Expected Yield: >85% (E-isomer dominant).

  • Mechanism: DBU acts as a base to generate the enolate, which attacks the aldehyde. The sulfonyl group facilitates the subsequent E1cB elimination of water.

Protocol B: Radical Difunctionalization of Alkynes

Recent literature (e.g., ChemRxiv 2023) highlights the use of sulfonyl acetates as bifunctional reagents in photoredox catalysis.

Mechanism: The sulfonyl acetate is oxidized to a radical, which adds across an alkyne.[1] A subsequent Smiles rearrangement or radical trapping installs both the aryl and acetate fragments.[1]

General Workflow:

  • System: Photocatalyst (e.g., 4-CzIPN), Base (

    
    ), Blue LED irradiation.
    
  • Solvent: Acetonitrile (

    
    ).
    
  • Significance: This allows the synthesis of tetrasubstituted alkenes, a difficult motif to access via traditional cross-coupling.

Synthesis of Heterocycles

Sulfonyl acetates are critical building blocks for "privileged scaffolds" in medicinal chemistry.

Coumarin Synthesis (via Knoevenagel-Cyclization)

The reaction of salicylaldehydes with ethyl (phenylsulfonyl)acetate provides 3-(phenylsulfonyl)coumarins. The sulfonyl group at the C3 position enhances the biological activity (e.g., anticoagulant properties) and serves as a handle for further substitution.

  • Step 1: Knoevenagel condensation (as per Protocol A) between salicylaldehyde and ethyl (phenylsulfonyl)acetate.

  • Step 2: Intramolecular transesterification (lactonization). This often occurs spontaneously under the basic conditions or requires brief heating.

Pyrazole Synthesis

The 1,3-relationship of the sulfonyl and ester groups mimics a


-keto ester. Reaction with hydrazines  or diazo compounds  yields pyrazoles.
  • Route: Reaction of the vinyl sulfonyl derivative (from Knoevenagel step) with ethyl diazoacetate or hydrazine hydrate leads to cyclization/elimination, often retaining the sulfonyl group on the pyrazole ring, which is rare for standard 1,3-diketone routes.

The "Traceless" Linker: Desulfonylation Strategies

Once the carbon-carbon bond forming events are complete, the sulfonyl group is often removed to yield the target ester or alkane. This "traceless" strategy is vital for natural product synthesis.

Comparative Data on Desulfonylation Methods:

MethodReagentsMechanismToleranceKey Application
Reductive (Classic) 6% Na/Hg,

, MeOH
Single Electron Transfer (SET)Moderate (Reduces ketones)Large-scale, robust removal.
Samarium Iodide

, HMPA/THF
SET (Radical Anion)High (Chemo-selective)Late-stage natural product synthesis; mild.
Magnesium/Methanol Mg turnings, dry MeOHSET (Surface mediated)GoodEco-friendly alternative to Hg; cost-effective.
Tin Hydride

, AIBN
Radical AbstractionHighRemoval of

-sulfonyl groups in complex settings.
Titanium (Low Valent)

or

Reductive CleavageHighCleavage of tosylates and sulfonamides.[2]

Technical Insight: For


-sulfonyl esters, Magnesium in Methanol  is often the superior choice for process chemistry due to the avoidance of toxic mercury (Na/Hg) and expensive samarium (

), while maintaining high yields (>90%).

References

  • Desulfonylation Reactions (Review). Organic Reactions. (2008). Covers the full scope of reductive desulfonylation including Na/Hg and SmI2 methods.[3]

  • Ethyl (benzothiazol-2-ylsulfonyl)acetate: A New Reagent for Stereoselective Synthesis. Organic & Biomolecular Chemistry. (2005).[4][5] Details the modified Julia olefination applications.

  • Arylsulfonylacetate as Bifunctional Reagent for Photoredox Catalytic Alkylarylation. ChemRxiv. (2023).[6][7] Describes the radical-mediated difunctionalization of alkynes.

  • Efficient Protocol for Knoevenagel Condensation in Presence of DBU. Asian Journal of Chemistry. (2013). Provides the green protocol for vinyl sulfone synthesis.

  • Reductive Desulfonyl

    
    -Sulfonyl Esters. Wikipedia / Primary Literature Aggregation. Summarizes mechanistic pathways for removing the sulfonyl group.
    
    

Sources

Foundational

Stability of Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate under ambient conditions

Technical Guide: Stability Profile and Handling of Dimethyl Sulfonyldiacetate Executive Summary Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate , commonly known as Dimethyl sulfonyldiacetate (CAS 16002-30-5), is a specia...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Stability Profile and Handling of Dimethyl Sulfonyldiacetate

Executive Summary

Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate , commonly known as Dimethyl sulfonyldiacetate (CAS 16002-30-5), is a specialized reagent primarily used as a sulfonyl-stabilized carbanion precursor in organic synthesis.[1]

Verdict on Stability: Under ambient conditions (25°C, 50% RH), this compound is metastable . While it presents as a solid, it exhibits significant sensitivity to moisture and base-catalyzed degradation. It is not suitable for long-term storage on an open benchtop.

  • Primary Risk: Hydrolytic cleavage of the ester bonds, followed by potential thermal decarboxylation.

  • Storage Mandate: Sealed container, desiccated, at 2–8°C .

Chemical Identity & Physicochemical Profile

To understand the stability limitations, we must first analyze the electronic structure. The molecule consists of a central sulfonyl group (


) flanked by two acetate (methyl ester) arms.
PropertyData
IUPAC Name Dimethyl 2,2'-sulfonyldiacetate
Common Name Dimethyl sulfonyldiacetate
CAS Number 16002-30-5
Molecular Formula

Molecular Weight 210.21 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Acetonitrile, Methanol (reactive); Poorly soluble in non-polar solvents.
Electronic Instability Factors

The central sulfonyl group is strongly electron-withdrawing. This creates two destabilizing effects:

  • Increased Electrophilicity: The carbonyl carbons of the ester groups are highly activated, making them more susceptible to nucleophilic attack by water (hydrolysis) than typical aliphatic esters.

  • 
    -Proton Acidity:  The methylene protons (
    
    
    
    ) located between the electron-withdrawing sulfonyl and carbonyl groups are highly acidic (
    
    
    ). This makes the compound sensitive to even weak bases or basic impurities on glassware.

Mechanistic Degradation Pathways

The degradation of Dimethyl sulfonyldiacetate is rarely a single-step event. It follows a cascade triggered by environmental moisture.

Pathway A: Hydrolysis (Ambient Moisture)

Upon exposure to atmospheric humidity, the ester bonds hydrolyze. This reaction is autocatalytic; the carboxylic acid generated lowers the local pH, further catalyzing the hydrolysis of the remaining ester groups.

Pathway B: Decarboxylation (Thermal)

Sulfonyl-acetic acids (the product of Pathway A) are thermally unstable. Unlike simple carboxylic acids, the presence of the


-sulfonyl group facilitates decarboxylation at elevated temperatures or even slowly at room temperature, releasing 

.

DegradationPathway Compound Dimethyl sulfonyldiacetate (Diester) MonoAcid Mono-Acid Intermediate (Unstable) Compound->MonoAcid Hydrolysis (Slow at RT) Water + H₂O (Ambient Humidity) Water->MonoAcid DiAcid Sulfonyldiacetic Acid (Di-Acid) MonoAcid->DiAcid Hydrolysis (Autocatalytic) Decarb Degradation Products (Methyl sulfone deriv. + CO₂) DiAcid->Decarb Thermal Decarboxylation (-CO₂)

Figure 1: The degradation cascade from moisture ingress to irreversible decarboxylation.

Stability Under Specific Conditions

A. Solid State (Ambient Storage)
  • Risk Level: Moderate.

  • Observation: If stored in a standard vial without a desiccator, the solid may cake or become sticky over weeks due to hygroscopicity and partial hydrolysis.

  • Recommendation: Do not store on the shelf. Use a fridge (4°C) to kinetically slow the hydrolysis and decarboxylation reactions.

B. Solution State (DMSO/DMF)
  • Risk Level: Low to Moderate.

  • Observation: Stable in anhydrous DMSO (

    
    -DMSO) for NMR analysis for <24 hours. However, wet DMSO will trigger rapid hydrolysis.
    
  • Recommendation: Prepare solutions immediately before use. Do not store stock solutions.

C. Solution State (Protic Solvents)
  • Risk Level: High.

  • Observation: In methanol or water, the compound will transesterify or hydrolyze, respectively.

  • Recommendation: Avoid protic solvents unless they are reactants in the intended synthesis.

Handling & Storage Protocols

To ensure data integrity and reaction reproducibility, adopt the following Standard Operating Procedure (SOP).

SOP: Storage and Handling
  • Receipt: Upon receipt, verify the seal integrity. Immediately transfer to 2–8°C storage.

  • Long-Term Storage:

    • Place the vial inside a secondary container (jar) containing active desiccant (e.g., Drierite or Silica Gel).

    • Store in a refrigerator.

  • Dispensing:

    • Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

    • Weigh quickly in a low-humidity environment.

    • Purge the headspace with Nitrogen or Argon before resealing.

SOP: Quality Control (QC) Check

Before using an old batch, perform a quick 1H-NMR in


 or 

.
Signal to WatchChemical Shift (

)
Interpretation
Methoxy (

)
~3.8 ppm (Singlet)Intact Ester.
Methylene (

)
~4.2 ppm (Singlet)Intact Core.
Methanol (

)
~3.4 ppm (Singlet)Impurity: Indicates Hydrolysis.
Broad Singlet >10 ppmImpurity: Indicates Carboxylic Acid (

).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16002-30-5. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Acidity of α-Protons in Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the pKa values of the α-protons in Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate. The a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the pKa values of the α-protons in Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate. The acidity of these protons, situated between two potent electron-withdrawing groups—a sulfonyl group and an ester group—is of significant interest in organic synthesis and medicinal chemistry. Understanding and quantifying this acidity is crucial for predicting reactivity, designing synthetic routes, and modulating the physicochemical properties of molecules in drug development. This guide will delve into the theoretical underpinnings of the enhanced acidity, present established experimental and computational methodologies for pKa determination, and provide an expert estimation of the pKa value based on analogous structures and substituent effects.

Introduction: The Significance of Acidic α-Protons

In the realm of organic chemistry, the acidity of protons alpha (α) to a carbonyl group is a foundational concept. The presence of a carbonyl group significantly increases the acidity of these protons compared to those in alkanes, with typical pKa values in the range of 19-25.[1][2][3] This increased acidity is due to the resonance stabilization of the resulting enolate conjugate base.[1][2] When a second electron-withdrawing group is introduced on the same carbon, the acidity of the α-protons is dramatically enhanced. The molecule at the heart of this guide, Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate, exemplifies this principle, featuring a methylene group flanked by both a sulfonyl and an ester group.

The ability to selectively deprotonate this α-carbon to form a stable carbanion opens a gateway to a multitude of carbon-carbon bond-forming reactions, which are central to the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Therefore, a precise understanding of the pKa of these α-protons is not merely an academic exercise but a critical parameter for practical synthetic applications.

Theoretical Framework: Unpacking the Electron-Withdrawing Power

The acidity of the α-protons in Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate is a direct consequence of the cumulative electron-withdrawing effects of the adjacent sulfonyl and ester functionalities. These effects stabilize the resulting carbanion through both inductive and resonance mechanisms.

Inductive and Resonance Effects
  • Inductive Effect: Both the sulfonyl and ester groups are strongly electronegative. The sulfur atom in the sulfonyl group, being bonded to two oxygen atoms, and the carbonyl carbon in the ester group, also bonded to two oxygen atoms, exert a powerful electron-withdrawing inductive effect. This effect polarizes the C-H bond, making the proton more susceptible to abstraction by a base.[4][5]

  • Resonance Stabilization: Upon deprotonation, the resulting negative charge on the α-carbon is delocalized through resonance onto the oxygen atoms of both the sulfonyl and the ester groups. This delocalization spreads the negative charge over several atoms, significantly stabilizing the conjugate base. The more stable the conjugate base, the stronger the acid.

The sulfonyl group is a particularly potent electron-withdrawing group, often more so than a carbonyl group, due to the high oxidation state of the sulfur and the presence of two oxygen atoms.[6] This leads to a greater stabilization of the adjacent carbanion.

Estimating the pKa: A Comparative Analysis

CompoundStructurepKa (in DMSO, unless noted)Key Features
Dimethyl malonateCH₂(COOCH₃)₂15.9[7]Two ester groups
Dimethyl sulfone(CH₃)₂SO₂~28-31 (in water)[8][9][10]Two methyl groups on a sulfonyl
Methyl 2-(methylsulfonyl)acetateCH₃SO₂CH₂COOCH₃Estimated ~11-13One sulfonyl and one ester group

Analysis of Analogs:

  • Dimethyl malonate , with two ester groups, has a pKa of 15.9 in DMSO.[7] This is significantly more acidic than a simple ester (pKa ~25), demonstrating the acidifying effect of a second electron-withdrawing group.[3]

  • Dimethyl sulfone is a much weaker carbon acid, with a pKa around 28-31 in water.[8][9][10] This highlights that a single sulfonyl group is less effective at acidifying a methyl group compared to the combined effect in our target molecule.

  • The combination of a sulfonyl group and an ester group, as in Methyl 2-(methylsulfonyl)acetate , is expected to result in a pKa that is significantly lower than that of dimethyl malonate. The superior electron-withdrawing ability of the sulfonyl group compared to an ester group will lead to greater stabilization of the carbanion.

Based on these comparisons, the estimated pKa of the α-protons in Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate is in the range of 11-13 . This places it in the category of relatively strong carbon acids, readily deprotonated by common bases such as sodium ethoxide or potassium carbonate.

Methodologies for pKa Determination

For researchers requiring a precise experimental or computational determination of the pKa value, several robust methods are available.

Experimental Approaches

Potentiometric Titration: This is a classic and highly accurate method for pKa determination.[11][12] It involves the gradual addition of a titrant (a strong base) to a solution of the analyte while monitoring the pH with an electrode. The pKa is determined from the inflection point of the resulting titration curve.[11][12]

Experimental Protocol: Potentiometric Titration

  • Preparation: A standardized solution of a strong, carbonate-free base (e.g., NaOH or KOH) is prepared. The analyte, Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate, is dissolved in a suitable solvent, typically water or a mixed aqueous-organic solvent system if solubility is a concern.

  • Titration: The titrant is added to the analyte solution in small, precise increments using a burette.

  • Monitoring: The pH of the solution is recorded after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa corresponds to the pH at the half-equivalence point.

Spectrophotometric Titration: This method is particularly useful for compounds that possess a chromophore that changes its UV-Vis absorbance upon deprotonation.[12] The change in absorbance at a specific wavelength is monitored as a function of pH.

Experimental Protocol: Spectrophotometric Titration

  • Wavelength Selection: The UV-Vis spectra of the fully protonated and fully deprotonated forms of the analyte are recorded to identify a wavelength with a significant difference in molar absorptivity.

  • Buffer Preparation: A series of buffer solutions with known pH values spanning the expected pKa range are prepared.

  • Measurement: A constant concentration of the analyte is added to each buffer solution, and the absorbance at the selected wavelength is measured.

  • Data Analysis: The absorbance is plotted against pH, and the resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to determine the pKa.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of protons or carbons near the site of deprotonation can be monitored as a function of pH.[11][13] Plotting the chemical shift versus pH yields a sigmoidal curve from which the pKa can be determined.[11]

Experimental Workflow: NMR for pKa Determination

Caption: Workflow for pKa determination using NMR spectroscopy.

Computational Approaches

In recent years, computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly reliable for predicting pKa values.[14][15] These methods calculate the Gibbs free energy change for the deprotonation reaction in a simulated solvent environment.

Quantum Mechanical (QM) Methods: High-level ab initio and DFT calculations can provide accurate pKa predictions.[14][16] These methods involve calculating the free energies of the protonated and deprotonated species in both the gas phase and in solution, often using a continuum solvation model.[15][16]

Quantitative Structure-Activity Relationship (QSAR) Models: These models use statistical methods to correlate structural features of molecules with their experimentally determined pKa values.[14][17] While generally faster than QM methods, their accuracy depends on the quality and diversity of the training data set.[17]

Computational Workflow: DFT-based pKa Prediction

DFT_pKa cluster_0 Structure Preparation cluster_1 Energy Calculation cluster_2 pKa Calculation start Build 3D Structures of Acid (HA) and Conjugate Base (A-) opt Geometry Optimization (Gas Phase) start->opt gas_energy Calculate Gas-Phase Free Energies (G_gas) opt->gas_energy solv_energy Calculate Solvation Free Energies (G_solv) using Continuum Model (e.g., SMD, CPCM) gas_energy->solv_energy delta_g Calculate ΔG_aq for Deprotonation solv_energy->delta_g pka_calc Calculate pKa using Thermodynamic Cycle delta_g->pka_calc

Caption: A simplified workflow for computational pKa prediction using DFT.

Conclusion and Future Outlook

The α-protons of Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate exhibit significant acidity, with an estimated pKa in the range of 11-13. This heightened acidity is a direct result of the powerful and synergistic electron-withdrawing effects of the adjacent sulfonyl and ester groups. This property makes the molecule a valuable synthon for the construction of more complex molecular architectures. For applications requiring a high degree of precision, a variety of robust experimental and computational methods are available for the definitive determination of its pKa. As the fields of organic synthesis and drug discovery continue to demand more precise control over chemical reactivity, a thorough understanding of parameters such as pKa will remain of paramount importance.

References

  • OECD Existing Chemicals Database. (2005, August 26). MALONIC ACID DIESTERS. Retrieved from [Link]

  • American Chemical Society. (2025, October 29). Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. ACS Publications. Retrieved from [Link]

  • Pearson. How does the pKa value of alpha hydrogens in beta dicarbonyl comp.... Retrieved from [Link]

  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • ACS Publications. (2009, January 9). pKa Calculation of Some Biologically Important Carbon Acids - An Assessment of Contemporary Theoretical Procedures. Retrieved from [Link]

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  • Wiley Online Library. (2024, January 2). Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. Retrieved from [Link]

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  • R Discovery. (2013, January 1). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.1: Relative Acidity of alpha-Hydrogens. Retrieved from [Link]

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  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

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  • FooDB. (2010, April 8). Showing Compound Dimethyl sulfone (FDB006725). Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Knoevenagel Condensation using Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate

Introduction: The Knoevenagel Condensation and the Utility of Sulfone-Activated Methylene Compounds The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a powerful...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Knoevenagel Condensation and the Utility of Sulfone-Activated Methylene Compounds

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a powerful method for the preparation of α,β-unsaturated compounds.[1][2] This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[3] The resulting products are valuable intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and functional polymers.[4][5]

The reactivity of the methylene compound is dictated by the presence of electron-withdrawing groups that increase the acidity of the methylene protons, facilitating their removal by a base to form a nucleophilic carbanion. While classic Knoevenagel reactions often employ malonic esters or cyanoacetates, the use of sulfone-activated methylene compounds has gained significant traction. The sulfonyl group (–SO2–) is a potent electron-withdrawing group, rendering the adjacent methylene protons highly acidic and thus amenable to deprotonation under mild basic conditions.[6]

This application note provides a comprehensive guide to the Knoevenagel condensation utilizing a specialized sulfone-activated methylene compound: Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate . We will first detail a proposed synthetic route for this reagent, followed by a detailed protocol for its application in the Knoevenagel condensation with aromatic aldehydes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of sulfone-activated methylene compounds in their synthetic endeavors.

Proposed Synthesis of Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate

Step 1: Synthesis of Methyl 2-(chlorosulfonyl)acetate

The initial step involves the chlorosulfonylation of a suitable precursor. One common method is the direct chlorination of methyl thioglycolate.[7]

  • Reaction Scheme:

    • HSCH₂CO₂CH₃ + 3Cl₂ + 2H₂O → ClSO₂CH₂CO₂CH₃ + 5HCl

  • Protocol:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas scrubber, dissolve methyl thioglycolate (1 equivalent) in a suitable chlorinated solvent such as dichloromethane.

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly bubble chlorine gas (excess) through the solution while maintaining the temperature below 10 °C. The reaction is highly exothermic.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, purge the solution with nitrogen gas to remove excess chlorine.

    • The solvent can be removed under reduced pressure to yield crude methyl 2-(chlorosulfonyl)acetate, which can be purified by vacuum distillation. This intermediate is moisture-sensitive and should be used immediately in the next step.[7]

Step 2: Synthesis of Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate

The second step involves the reaction of methyl 2-(chlorosulfonyl)acetate with a suitable nucleophile to introduce the methoxyacetyl group. A plausible approach is the reaction with the enolate of methyl acetate.

  • Reaction Scheme:

    • ClSO₂CH₂CO₂CH₃ + Na⁺⁻CH₂CO₂CH₃ → CH₃O₂CCH₂SO₂CH₂CO₂CH₃ + NaCl

  • Protocol:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of sodium methoxide (1 equivalent) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add methyl acetate (1 equivalent) to the cooled solution to generate the sodium enolate.

    • In a separate flask, dissolve the freshly prepared methyl 2-(chlorosulfonyl)acetate (1 equivalent) in anhydrous THF.

    • Slowly add the solution of methyl 2-(chlorosulfonyl)acetate to the enolate solution at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the target compound, Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate.

Protocol for Knoevenagel Condensation

This protocol details the Knoevenagel condensation of an aromatic aldehyde with Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate using piperidine as a base catalyst.

Materials and Reagents
  • Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde) (1.0 eq)

  • Piperidine (0.1 eq)

  • Toluene (or another suitable aprotic solvent such as ethanol or acetonitrile)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Glassware for workup and purification

Experimental Procedure
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate (1.0 eq) and the aromatic aldehyde (1.0 eq).

    • Add toluene to dissolve the reactants (a concentration of 0.2-0.5 M is a good starting point).

    • Add piperidine (0.1 eq) to the reaction mixture.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and stir vigorously.

    • Monitor the progress of the reaction by TLC, eluting with a mixture of ethyl acetate and hexanes. The consumption of the starting materials and the formation of a new, more polar spot corresponding to the product should be observed. Reaction times can vary from 2 to 12 hours depending on the reactivity of the aldehyde.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove piperidine), deionized water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed for purification.

Data Presentation
ParameterRecommended Value/ConditionRationale
Stoichiometry 1:1 ratio of sulfonylacetate to aldehydeEnsures efficient conversion of both reactants.
Catalyst Piperidine (10 mol%)A weak base that effectively catalyzes the reaction without promoting self-condensation of the aldehyde.[6]
Solvent TolueneAllows for azeotropic removal of water, driving the reaction to completion. Ethanol can also be used for reactions at lower temperatures.
Temperature Reflux (Toluene: ~110 °C)Provides sufficient energy to overcome the activation barrier of the condensation and dehydration steps.
Reaction Time 2-12 hoursDependent on the electrophilicity of the aldehyde. Electron-withdrawing groups on the aldehyde generally lead to faster reactions.

Visualization of the Reaction

Proposed Synthesis Workflow

G cluster_synthesis Synthesis of Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate cluster_knoevenagel Knoevenagel Condensation Protocol Methyl_thioglycolate Methyl thioglycolate Chlorination Chlorination (Cl2, H2O) Methyl_thioglycolate->Chlorination Methyl_chlorosulfonylacetate Methyl 2-(chlorosulfonyl)acetate Chlorination->Methyl_chlorosulfonylacetate Enolate_formation Enolate Formation (NaH, Methyl Acetate) Methyl_chlorosulfonylacetate->Enolate_formation Target_molecule Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate Enolate_formation->Target_molecule Start Reactants: - Target Molecule - Aromatic Aldehyde - Piperidine - Toluene Reflux Reflux (110 °C) Start->Reflux Workup Aqueous Workup Reflux->Workup Purification Column Chromatography / Recrystallization Workup->Purification Product α,β-Unsaturated Sulfone Product Purification->Product G Active_Methylene Sulfonylacetate Carbanion Carbanion (Enolate) Active_Methylene->Carbanion + Base Base Piperidine Alkoxide Alkoxide Intermediate Carbanion->Alkoxide + Aldehyde Aldehyde Aromatic Aldehyde Beta_Hydroxy β-Hydroxy Intermediate Alkoxide->Beta_Hydroxy + H+ (from Piperidinium) Protonation Protonation Product α,β-Unsaturated Product Beta_Hydroxy->Product - H2O Dehydration Dehydration

Caption: Mechanism of the Knoevenagel condensation.

Scientific Integrity and Trustworthiness

Causality Behind Experimental Choices
  • Choice of Base: A weak amine base like piperidine is crucial. Stronger bases, such as sodium hydroxide or alkoxides, could lead to undesired side reactions, including the self-condensation (aldol reaction) of the aldehyde or hydrolysis of the ester groups. [3]* Choice of Solvent: Toluene is often preferred for its ability to form an azeotrope with water, which is a byproduct of the condensation. The removal of water via a Dean-Stark trap can drive the equilibrium towards the product, leading to higher yields. For aldehydes that are sensitive to high temperatures, a lower-boiling solvent like ethanol can be used, although the reaction may require longer times or a more active catalyst.

  • Workup Procedure: The acidic wash with 1 M HCl is essential to remove the basic piperidine catalyst, which can interfere with purification and potentially cause product degradation upon storage. The subsequent washes with water and brine remove any remaining acid and water-soluble impurities.

Self-Validating System

The progress of the reaction should be carefully monitored by TLC. The disappearance of the limiting reagent (typically the aldehyde) and the appearance of a single major product spot are indicators of a successful reaction. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. The expected spectroscopic data for a typical product would include signals for the vinylic proton in the ¹H NMR spectrum, and characteristic stretches for the C=C double bond, carbonyl group, and sulfonyl group in the IR spectrum.

Safety and Handling

  • General Precautions: This protocol should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Chlorine gas is highly toxic and corrosive. Handle with extreme caution in a dedicated gas handling system.

    • Piperidine is a flammable and corrosive liquid. Avoid inhalation and skin contact.

    • Aromatic aldehydes can be irritants and sensitizers. Consult the Safety Data Sheet (SDS) for each specific aldehyde used.

    • The safety profile of Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate is not established. It should be handled with care, assuming it may be an irritant.

  • Waste Disposal: All organic waste should be collected in a designated halogenated or non-halogenated waste container, as appropriate, for proper disposal according to institutional guidelines. Aqueous waste should be neutralized before disposal.

References

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Application

Application Note: Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate as a Versatile C2-Synthon for Heterocyclic Scaffolds in Pharmaceutical Synthesis

Abstract In the landscape of modern medicinal chemistry, the development of novel molecular scaffolds is paramount for accessing new chemical space and discovering next-generation therapeutics. Methyl 2-(2-methoxy-2-oxoe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, the development of novel molecular scaffolds is paramount for accessing new chemical space and discovering next-generation therapeutics. Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate emerges as a highly functionalized and versatile building block. Its symmetrical structure, featuring a central sulfone flanked by two active methylene-ester groups, positions it as an ideal C2-synthon for constructing complex pharmaceutical intermediates.[1][2] This guide provides an in-depth analysis of its chemical reactivity, detailed protocols for its application in heterocyclic synthesis, and essential handling information for researchers in drug development.

Introduction and Reagent Overview

Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate (CAS 16002-30-5) is a sulfonyl diester with significant potential as a precursor in organic synthesis.[3] The core value of this reagent lies in the pronounced acidity of the methylene protons (α-protons) situated between the electron-withdrawing sulfonyl and methoxycarbonyl groups. This electronic feature facilitates the formation of a stabilized carbanion, which can act as a potent nucleophile in a variety of carbon-carbon bond-forming reactions. Its bifunctional nature allows for sequential reactions or, more powerfully, one-pot cyclizations with di-electrophiles to generate diverse five- or six-membered ring systems, which are privileged structures in many active pharmaceutical ingredients (APIs).

Physicochemical and Safety Data

Researchers must handle this compound with the appropriate care for a laboratory chemical of unknown long-term toxicity. Always use in a well-ventilated fume hood and wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]

PropertyValueReference
CAS Number 16002-30-5[3]
Molecular Formula C₆H₁₀O₆S[3]
Molecular Weight 210.21 g/mol [3]
Synonym Methyl 2-(2-methoxy-2-oxoethyl)sulfonylacetate[3]
SMILES COC(=O)CS(=O)(=O)CC(=O)OC[3]
Recommended Storage Sealed in a dry environment at 2-8°C[3]

Mechanistic Rationale: Activation and Reactivity

The synthetic utility of Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate is predicated on the generation of a nucleophilic carbanion. The electron-withdrawing resonance and inductive effects of the adjacent sulfonyl (-SO₂-) and ester (-COOCH₃) groups significantly lower the pKa of the α-protons.

Causality of Experimental Choice: The selection of a base is critical. A moderately strong, non-nucleophilic base is required to ensure complete deprotonation without competing side reactions like hydrolysis or transesterification of the ester groups.[6] Sodium hydride (NaH) or sodium ethoxide (NaOEt) in an aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are excellent choices. The reaction is typically performed at 0°C to control the initial exotherm of the acid-base reaction and maintain the stability of the resulting carbanion.

G cluster_activation Reagent Activation reagent Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate carbanion Stabilized Carbanion (Nucleophile) reagent->carbanion Deprotonation base Base (e.g., NaH, NaOEt) in Aprotic Solvent base->carbanion

Caption: Activation via base-mediated deprotonation.

This resulting stabilized carbanion can then be employed in reactions such as the Paal-Knorr synthesis, allowing for the construction of five-membered heterocycles from 1,2-dielectrophiles like α-diketones.

Application Protocol: Synthesis of a Thiophene-1,1-dioxide Derivative

This protocol details a plausible application: the synthesis of Methyl 3,4-diphenyl-1,1-dioxo-1,2-dihydrothiophene-2,5-dicarboxylate, a scaffold of interest in materials science and medicinal chemistry, via a condensation reaction with benzil.

Materials and Equipment
  • Reagents: Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate, Benzil, Sodium ethoxide (NaOEt), Anhydrous Ethanol (EtOH), Diethyl ether, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄), Hydrochloric Acid (2M).

  • Equipment: Flame-dried three-neck round-bottom flask, magnetic stirrer, reflux condenser, nitrogen/argon inlet, dropping funnel, ice bath, rotary evaporator, thin-layer chromatography (TLC) plates (silica), column chromatography setup.

Experimental Workflow Diagram

G start Start setup Assemble Flame-Dried Glassware Under N₂ start->setup dissolve Dissolve Reagents in Anhydrous EtOH setup->dissolve cool Cool to 0°C (Ice Bath) dissolve->cool base Add Sodium Ethoxide Solution Dropwise cool->base stir Stir for 30 min at 0°C base->stir benzil Add Benzil Solution Dropwise stir->benzil reflux Warm to RT, then Reflux for 4-6h benzil->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Aqueous Workup: Quench, Extract, Wash monitor->workup Reaction Complete purify Purify via Column Chromatography workup->purify end End: Characterize Pure Product purify->end

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, under a positive pressure of dry nitrogen. This inert atmosphere is crucial to prevent quenching of the carbanion by atmospheric moisture.[7]

  • Reagent Preparation: In the flask, dissolve Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate (2.10 g, 10 mmol, 1.0 eq) in 50 mL of anhydrous ethanol. In a separate flask, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.46 g, 20 mmol, 2.0 eq) in 30 mL of anhydrous ethanol. Prepare a solution of benzil (2.10 g, 10 mmol, 1.0 eq) in 20 mL of anhydrous ethanol.

  • Base Addition: Cool the sulfone solution to 0°C using an ice bath. Add the sodium ethoxide solution dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature remains below 5°C. The formation of the dianion is an exothermic process that must be controlled.

  • Addition of Electrophile: After stirring the resulting mixture at 0°C for an additional 30 minutes, add the benzil solution dropwise over 20 minutes.

  • Reaction and Monitoring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system) until the starting materials are consumed.

  • Aqueous Work-up: Cool the reaction mixture to room temperature and concentrate it using a rotary evaporator to remove most of the ethanol.[8] Dissolve the residue in 100 mL of diethyl ether and carefully neutralize with 2M HCl until the pH is ~7. Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.[9]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel to afford the pure thiophene-1,1-dioxide derivative.[7]

Hypothetical Data Table
ReagentMW ( g/mol )Amount (g)Moles (mmol)Molar Eq.
Sulfone Diester210.212.10101.0
Benzil210.232.10101.0
Sodium22.990.46202.0
Product 384.41 ~2.88 ~7.5 ~75% Yield

Conclusion

Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate is a potent and adaptable building block for pharmaceutical intermediate synthesis. The protocols and mechanistic insights provided herein demonstrate its utility in creating complex heterocyclic systems through straightforward and scalable chemical transformations. Its ability to act as a nucleophilic C2-synthon opens avenues for the rapid generation of diverse molecular libraries, accelerating the hit-to-lead process in modern drug discovery programs.[10]

References

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  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Methyl 2-(2-methoxyethoxy)acetate.
  • Midas Pharma. (n.d.). Intermediates for Pharma.
  • Sostie. (n.d.). Pharma Intermediates.
  • Google Patents. (n.d.). CN104119228B - A kind of method of synthesizing methoxy methyl acetate.
  • BLDpharm. (n.d.). 16002-30-5|Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate.
  • Organic Syntheses. (n.d.). 7-methoxyphthalide - Organic Syntheses Procedure.
  • Google Patents. (n.d.). US4482735A - Process for preparation of methyl methoxyacetate.
  • Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Organic Process Research & Development.
  • Shipe, W. D., et al. (2006). CONVENIENT AND GENERAL MICROWAVE-ASSISTED PROTOCOLS FOR THE EXPEDIENT SYNTHESIS OF HETEROCYCLES. HETEROCYCLES, Vol. 70.
  • Organic Syntheses. (n.d.). Acetophenone, ω-methoxy - Organic Syntheses Procedure.
  • Master Organic Chemistry. (2022, November 10). Transesterification.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Optimization for Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate

Compound Identity: Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate Common Name: Dimethyl sulfonyldiacetate CAS: 16002-30-5 Molecular Formula: Core Directive: The "Dual Activation" Challenge As a researcher working with D...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identity: Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate Common Name: Dimethyl sulfonyldiacetate CAS: 16002-30-5 Molecular Formula:



Core Directive: The "Dual Activation" Challenge

As a researcher working with Dimethyl sulfonyldiacetate, you are managing a molecule with dual activation . The central sulfonyl group (


) is strongly electron-withdrawing. While this is desirable for increasing the acidity of the 

-protons (facilitating Knoevenagel condensations or alkylations), it simultaneously renders the ester carbonyl carbons highly electrophilic.

The Consequence: The activation energy required for nucleophilic attack by water (hydrolysis) or alcohols (transesterification) is significantly lowered compared to standard aliphatic esters.

This guide provides a self-validating system to minimize these side reactions through rigorous moisture control, steric management, and thermodynamic regulation.[1]

Mechanism of Failure: Hydrolysis vs. Deprotonation[1]

To prevent hydrolysis, one must understand the competition between the desired pathway (deprotonation) and the failure mode (nucleophilic attack).

Competitive Pathways Diagram

HydrolysisCompetition cluster_0 Path A: Desired Reaction (Deprotonation) cluster_1 Path B: Side Reaction (Hydrolysis) Start Dimethyl Sulfonyldiacetate (Substrate) Carbanion Stabilized Carbanion (Reactive Intermediate) Start->Carbanion Attack on α-Proton (Kinetic Control) Tetrahedral Tetrahedral Intermediate (Unstable) Start->Tetrahedral Attack on Carbonyl C (Water/Hydroxide) Base Base/Nucleophile (B: or Nu:) Base->Start Product C-C Bond Formation (Knoevenagel/Alkylation) Carbanion->Product Electrophile Addition MonoAcid Mono-Carboxylic Acid (Dead End/Decarboxylation) Tetrahedral->MonoAcid Elimination of -OMe

Figure 1: The competition between deprotonation (green) and hydrolysis (red). The sulfonyl group activates both positions, making the exclusion of water critical.[1]

Pre-Reaction Troubleshooting: Solvents & Storage

Hydrolysis in this system is often "baked in" before the reaction starts due to improper solvent handling.

Solvent Selection & Drying Protocol
ParameterRecommendationTechnical Rationale
Preferred Solvents THF, DMF, Acetonitrile, TolueneAprotic solvents eliminate the risk of transesterification.
Alcohol Solvents Methanol ONLY If using an alcohol, it must match the ester group (Methyl) to prevent transesterification (e.g., Ethanol will form the Ethyl ester).[1]
Water Content

The electrophilic carbonyl is sensitive to trace moisture.
Drying Agent 3Å Molecular SievesSuperior to

for reaching low ppm levels.[1] 4Å sieves can sometimes catalyze side reactions in very sensitive systems; 3Å is safer for methanol/esters.[1]
Protocol: The "Zero-Water" Setup
  • Sieve Activation: Activate 3Å molecular sieves at 300°C for 12 hours under vacuum.

  • Solvent Storage: Store Methanol or THF over activated sieves (20% w/v) for at least 24 hours prior to use.

  • Glassware: Flame-dry or oven-dry (

    
    ) all reaction vessels. Assemble while hot under a stream of Argon/Nitrogen.[1]
    

Reaction Optimization: Base & Temperature

The choice of base is the single most critical variable. You need a base strong enough to deprotonate the


-position (

) but non-nucleophilic enough to avoid attacking the ester.
Base Selection Matrix
Base TypeExamplesRisk LevelUsage Notes
Non-Nucleophilic (Best) DBU, DBN, Potassium tert-butoxide (

-BuOK)
Low Steric bulk prevents attack on the carbonyl.[1]

-BuOK is excellent but must be used in THF (not MeOH).
Matched Alkoxide Sodium Methoxide (NaOMe)Medium Must be anhydrous. Commercial NaOMe often contains NaOH (hydroxide), which causes rapid hydrolysis.[1] Freshly prepared NaOMe is safer.[1]
Amine Bases Piperidine, MorpholineHigh Primary/Secondary amines can react with the ester to form amides (aminolysis), a permanent side product.[1] Avoid unless essential for specific Knoevenagel catalysis.[1]
Inorganic Carbonates

,

Low Slow kinetics.[1] Requires heating, which increases hydrolysis risk if any water is present.[1]
Temperature Control[2][3]
  • Deprotonation Phase: Perform at -10°C to 0°C . The rate of deprotonation is fast (acid-base reaction), while nucleophilic attack (hydrolysis/aminolysis) is slower.[1] Low temperature favors the kinetic enolate.

  • Reaction Phase: Warm slowly to Room Temperature (RT) only after the electrophile is added.

Workup & Isolation: The "Buffered Quench"

Standard acidic workups (e.g., 1M HCl) can catalyze hydrolysis of the product during isolation.[1]

The "Safe-Quench" Protocol:

  • Cool: Chill the reaction mixture to 0°C.

  • Buffer: Quench with Saturated Ammonium Chloride (

    
    )  or Phosphate Buffer (pH 6-7) . Avoid strong acids.[1]
    
  • Extraction: Extract immediately with DCM or Ethyl Acetate.[1]

  • Wash: Wash organic layer with Cold Brine (minimizes water solubility of the product).[2]

  • Dry: Dry over

    
     (fast) rather than 
    
    
    
    (slow), then filter and concentrate immediately. Do not leave the product in solution for extended periods.[2]

Troubleshooting Decision Tree

Use this flow to diagnose specific failure modes in your experiment.

Troubleshooting Start Issue Detected Problem1 Product is Carboxylic Acid (Hydrolysis) Start->Problem1 Problem2 Product is Ethyl Ester (Transesterification) Start->Problem2 Problem3 Product is Amide (Aminolysis) Start->Problem3 Sol1 Check Solvent Water (Use Karl Fischer or fresh Sieves) Problem1->Sol1 Sol2 Check Base Quality (Commercial NaOMe often wet) Problem1->Sol2 Sol3 Switch Solvent to MeOH (Match Ester) Problem2->Sol3 Sol4 Switch to Aprotic Solvent (THF/Acetonitrile) Problem2->Sol4 Sol5 Switch Base (Use DBU or t-BuOK instead of Piperidine) Problem3->Sol5

Figure 2: Diagnostic logic for impurity identification.

Frequently Asked Questions (FAQ)

Q: I am using Piperidine/Acetic Acid for a Knoevenagel condensation, but my yield is low. Why? A: Piperidine is a secondary amine and a nucleophile.[1] With highly activated esters like sulfonyldiacetates, piperidine can attack the ester to form a sulfonamide-amide byproduct.[1]

  • Fix: Switch to a catalytic amount of

    
    -alanine  or use a bulky base like DBU  if the reaction mechanism permits.
    

Q: Can I use Ethanol as a solvent? A: No. You will observe significant transesterification, resulting in a mixture of methyl, ethyl, and mixed esters.[1] This makes purification difficult.[1] Use Methanol (matches the ester) or anhydrous THF.

Q: My NMR shows a broad peak at 10-12 ppm. What is this? A: This indicates the formation of a carboxylic acid, confirming hydrolysis has occurred.[1][2] This often happens if the reaction mixture was heated in the presence of hydroxide (even trace amounts from wet hygroscopic bases).

Q: How stable is the solid reagent? A: It is hygroscopic. Store at 2-8°C in a tightly sealed container, preferably in a desiccator. If the solid clumps, it has likely absorbed water, which will ruin the stoichiometry of your next reaction.[1]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press. (Chapter 28: Sulfur, Silicon, and Phosphorus in Organic Synthesis - Discusses sulfone activation).[1]

  • Burfield, D. R., & Smithers, R. H. (1983).[1] Desiccant Efficiency in Solvent Drying.[1] 3. Dipolar Aprotic Solvents. Journal of Organic Chemistry, 48(14), 2420–2422.[1] Link

  • Otera, J. (1993).[1] Transesterification. Chemical Reviews, 93(4), 1449–1470.[1] (Mechanisms of ester instability and exchange). Link

  • Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[1] (Reference for pKa values of sulfonyl-activated methylenes). Link

  • BenchChem. (2025).[2] Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. (General protocols for sensitive ester handling). Link

Sources

Optimization

Solvent selection for optimal Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate reactivity

Product: Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate Common Name: Dimethyl sulfonyldiacetate (CAS: 16002-30-5) Document ID: TS-GUIDE-16002-SOLV Status: Active / Verified Core Directive: The Solubility-Reactivity Nexu...

Author: BenchChem Technical Support Team. Date: February 2026

Product: Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate Common Name: Dimethyl sulfonyldiacetate (CAS: 16002-30-5) Document ID: TS-GUIDE-16002-SOLV Status: Active / Verified

Core Directive: The Solubility-Reactivity Nexus

Executive Summary: Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate is a symmetric sulfone diester characterized by high C-H acidity at the methylene positions flanking the sulfonyl group (


). Its reactivity is governed by the stability of the carbanion intermediate. Therefore, solvent selection is not merely about dissolution; it is about modulating the energy barrier of enolate formation  and preventing competitive hydrolysis.

This guide replaces generic solvent lists with a decision-matrix based on your specific reaction pathway: Knoevenagel Condensation , Alkylation , or Heterocycle Synthesis (Thiophene-1,1-dioxides) .

The Solvent Selection Matrix

The following table correlates solvent properties with reaction outcomes for this specific sulfone.

Solvent SystemPolarity (

)
Solubility StatusRecommended BasePrimary ApplicationRisk Factor
Methanol / Ethanol HighExcellentPiperidine / NaOEtKnoevenagel CondensationTransesterification : Use MeOH for methyl esters to prevent mixed ester formation.
DMF / DMSO Very HighExcellent

/ NaH
Difficult Alkylations / Low Reactivity AldehydesWork-up : High boiling points make removal difficult; requires aqueous crash-out.
THF (Anhydrous) ModerateGoodNaH / LiHMDSCyclization / Strong Base AlkylationMoisture Sensitivity : Hygroscopic nature can kill the carbanion.
Toluene LowModerate (Hot)Piperidine / AcetateWater Removal (Dean-Stark)Solubility : Reactant may precipitate upon cooling before reaction completes.
Dichloromethane ModerateExcellent

/ DBU
Mild Condensations / OxidationsVolatility : Not suitable for high-temp reflux reactions.

Workflow Visualization: Solvent Decision Logic

The following logic tree guides you to the optimal solvent based on your intended transformation and substrate constraints.

SolventSelection Start START: Define Reaction Goal RxnType Reaction Type? Start->RxnType Knoevenagel Knoevenagel Condensation (Aldehyde/Ketone) RxnType->Knoevenagel Alkylation Alkylation / Cyclization (Halides) RxnType->Alkylation Substrate Substrate Reactivity? Knoevenagel->Substrate Simple Reactive Aldehyde (e.g., Benzaldehyde) Substrate->Simple High Reactivity Difficult Steric Bulk / Electron Rich Substrate->Difficult Low Reactivity Solv_MeOH SOLVENT: Methanol Base: Piperidine (Cat.) Simple->Solv_MeOH Solv_DMF SOLVENT: DMF or Acetonitrile Base: K2CO3 or TiCl4 Difficult->Solv_DMF BaseReq Base Strength Required? Alkylation->BaseReq WeakBase Weak (Carbonates) BaseReq->WeakBase StrongBase Strong (NaH, LDA) BaseReq->StrongBase Solv_Acetone SOLVENT: Acetone Base: K2CO3 WeakBase->Solv_Acetone Solv_THF SOLVENT: Anhydrous THF Condition: Inert Atm. StrongBase->Solv_THF

Caption: Decision tree for selecting reaction media based on electrophile reactivity and base requirements.

Troubleshooting Guides (Q&A)

Module A: Knoevenagel Condensation Issues

Q1: I am running a condensation with an aromatic aldehyde in Ethanol, but I see two spots on TLC and the yield is low. What is happening?

  • Diagnosis: You are likely experiencing transesterification .

  • The Mechanism: The reagent is a methyl ester. If you use ethanol as a solvent with a basic catalyst (like piperidine), ethoxide ions can generate in situ and attack the ester carbonyls, swapping the methoxy group for an ethoxy group.

  • Corrective Action: Always match the alcohol solvent to the ester group.

    • Protocol: Switch solvent to Methanol (MeOH) . This ensures that any transesterification is degenerate (product is identical to reactant).

Q2: The product is "oiling out" instead of precipitating. How do I recover it?

  • Diagnosis: The sulfone-ester product is too soluble in the organic solvent or has formed a supersaturated oil.

  • Corrective Action:

    • Evaporation: Remove the reaction solvent (MeOH/EtOH) under reduced pressure.

    • Trituration: Add cold Diethyl Ether or MTBE to the oily residue. The sulfone diester is generally insoluble in ether, while impurities often dissolve. Scratch the flask sides with a glass rod to induce crystallization.

    • Recrystallization: If solid forms but is impure, recrystallize from a mixture of Ethyl Acetate/Hexane.

Module B: Cyclization & Thiophene Synthesis

Q3: I am attempting to synthesize a thiophene-1,1-dioxide using NaH in THF, but the reaction stalls.

  • Diagnosis: Moisture contamination deactivating the base or protonating the intermediate.

  • The Mechanism: The

    
    -protons are acidic, but the sulfone group is also a hydrogen-bond acceptor. Water molecules can "cage" the active site or simply quench the NaH.
    
  • Corrective Action:

    • Ensure THF is distilled from sodium/benzophenone or passed through an activated alumina column immediately before use.

    • Add a co-solvent: If solubility of the mono-anion is the issue, add 10% HMPA or DMPU (polar aprotic additives) to break up ion pairs and accelerate the reaction.

Mechanistic Insight: Solvent Effects on Enolate Stability

Understanding why the reaction works helps you troubleshoot when it fails. The diagram below illustrates how polar aprotic solvents (like DMF) enhance reactivity compared to protic solvents.

EnolateStabilization Base Base (B:) TS Transition State (Deprotonation) Base->TS Reagent Sulfone Diester (Neutral) Reagent->TS Enolate Free Enolate Ion (Reactive Species) TS->Enolate Protic Protic Solvent (MeOH) Solvates Anion via H-Bonding (REDUCES Reactivity) Enolate->Protic Strong Interaction (Stabilization) Aprotic Aprotic Solvent (DMF) Solvates Cation Only (INCREASES Reactivity) Enolate->Aprotic Weak Interaction (Naked Anion)

Caption: Aprotic solvents leave the enolate "naked" and more nucleophilic, whereas protic solvents stabilize it via Hydrogen bonding, slowing the attack on electrophiles.

Standardized Protocol: Knoevenagel Condensation

Objective: Synthesis of


-unsaturated sulfone ester.
  • Preparation: In a 50 mL round-bottom flask, dissolve Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate (1.0 equiv) and the Aldehyde (1.05 equiv) in Methanol (5 mL per mmol substrate).

  • Catalysis: Add Piperidine (0.05 equiv) and Glacial Acetic Acid (0.05 equiv).

    • Note: The acid-base buffer prevents rapid polymerization of the sensitive product.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Monitoring: Check TLC (Mobile phase: 30% EtOAc in Hexane). Look for the disappearance of the sulfone spot.

  • Work-up:

    • Scenario A (Precipitate): Filter the solid, wash with cold MeOH, then cold Hexane.

    • Scenario B (Solution): Evaporate solvent. Redissolve residue in DCM. Wash with 0.1M HCl (to remove piperidine), then Brine. Dry over

      
      .
      

References

  • BenchChem. (2025).[1][2][3] A Comparative Guide to Solvent Effects in the Knoevenagel Condensation. Retrieved from

  • Miyahara, Y., & Inazu, T. (1990).[4] Chemistry of Thiophene 1,1-Dioxides: Oxidation and Reactivity. Tetrahedron Letters, 31(41), 5955. Retrieved from

  • Trammell, R. L., et al. (1990). Solubility of Organic and Inorganic Chemicals in Selected Solvents. National Toxicology Program.[5] Retrieved from

  • Gaylord Chemical Company. (2014). Dimethyl Sulfoxide (DMSO) Solubility Data: Bulletin 102.[6] Retrieved from

  • Matrix Fine Chemicals. (2024). Product Specification: Methyl 2-[(2-methoxy-2-oxoethanesulfonyl)methanesulfonyl]acetate. Retrieved from

Sources

Troubleshooting

Removing impurities from Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate reaction mixtures

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate (CAS 16002-30-5). This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate (CAS 16002-30-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for purifying this compound from typical reaction mixtures. We will address common impurities, their origins, and robust methodologies for their removal to achieve high-purity material suitable for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate and what does it imply for impurities?

A1: The most prevalent and economically viable synthesis involves a two-step process:

  • Nucleophilic Substitution: The reaction of methyl chloroacetate with a sulfide source (like sodium sulfide) to form the precursor, bis(methoxycarbonylmethyl) sulfide.

  • Oxidation: The subsequent oxidation of the sulfide to the target sulfone using an oxidizing agent such as hydrogen peroxide, often in the presence of a catalyst.

This pathway implies that the primary impurities will be unreacted starting materials, the intermediate sulfide, and the partially oxidized intermediate, bis(methoxycarbonylmethyl) sulfoxide. The presence of water can also lead to hydrolysis of the ester groups, forming acidic impurities.

Q2: What analytical techniques are essential for assessing the purity of my reaction mixture?

A2: A multi-technique approach is recommended for comprehensive impurity profiling.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural confirmation and identifying major impurities. The methylene protons adjacent to the sulfur atom are particularly diagnostic, showing distinct chemical shifts for the sulfide, sulfoxide, and sulfone.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV or Mass Spectrometry (MS) detector, is the gold standard for quantifying purity and separating closely related impurities. A reversed-phase C18 column is typically effective.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.[3][4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of key functional groups (C=O of the ester, S=O of the sulfone) and the absence of hydroxyl groups from hydrolyzed impurities.

Q3: What is the general purification strategy for this compound?

A3: Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate is a solid at room temperature.[5] The purification strategy leverages the significant polarity difference between the target sulfone and the less polar sulfide/sulfoxide impurities. The typical workflow involves:

  • Workup/Extraction: To remove inorganic salts and water-soluble impurities.

  • Crystallization: The primary method for achieving high purity.

  • Column Chromatography: Reserved for difficult separations or for isolating very high-purity material when crystallization is insufficient.

Below is a general workflow diagram for purification.

G crude Crude Reaction Mixture extraction Aqueous Workup / Liquid-Liquid Extraction crude->extraction concentration Solvent Removal (Rotary Evaporation) extraction->concentration crystallization Recrystallization concentration->crystallization filtration Filtration & Drying crystallization->filtration hplc Purity Check by HPLC/NMR filtration->hplc hplc->crystallization Re-process final_product High-Purity Product (>99%) hplc->final_product Meets Spec

Caption: General Purification Workflow.

Troubleshooting Guide

This section addresses specific issues encountered during the purification process in a problem-and-solution format.

Problem 1: My NMR and HPLC analyses show a significant amount of the starting sulfide, bis(methoxycarbonylmethyl) sulfide, in the crude product.

  • Causality: This indicates incomplete oxidation. The sulfide is significantly less polar than the sulfone, making its removal by simple crystallization challenging if present in high concentrations.

  • Solution:

    • Re-run the Oxidation: The most effective solution is to drive the reaction to completion. Re-subject the crude mixture to the oxidation conditions. Monitor the reaction progress carefully using Thin Layer Chromatography (TLC) or HPLC until the sulfide is consumed.

    • Chromatographic Separation: If re-oxidation is not feasible, flash column chromatography is an effective, albeit less scalable, option. The large polarity difference allows for good separation. A silica gel stationary phase with a gradient elution from a non-polar solvent (e.g., hexanes/ethyl acetate) to a more polar mixture will effectively separate the non-polar sulfide from the polar sulfone.

Problem 2: I have an intermediate impurity identified as the sulfoxide. How can I remove it?

  • Causality: The sulfoxide is the product of partial oxidation. Its polarity is intermediate between the starting sulfide and the target sulfone, making it a particularly challenging impurity to remove via crystallization, as it may co-crystallize with the product.

  • Solution:

    • Force Oxidation to Completion: As with the sulfide impurity, the preferred method is to complete the oxidation. The sulfoxide is often more resistant to oxidation than the sulfide, so extended reaction times or a slight increase in the oxidant stoichiometry may be necessary.

    • Careful Recrystallization: If the sulfoxide is a minor impurity (<5%), a carefully optimized recrystallization can be effective. Use a solvent system where the sulfone has marginal solubility at room temperature but is fully soluble when hot (e.g., isopropanol or ethanol). The sulfoxide, being slightly more soluble, may remain in the mother liquor upon cooling. Multiple recrystallizations may be required. See Protocol 1 for a detailed procedure.

Problem 3: My product is an oil and refuses to crystallize, even after removing all solvent.

  • Causality: An oily product is almost always indicative of significant impurities that are acting as a eutectic mixture, depressing the melting point. The most common culprits are residual solvents, the sulfide/sulfoxide intermediates, or hydrolyzed acidic byproducts.

  • Solution: This requires a systematic approach to remove the offending impurities.

    G cluster_0 Troubleshooting Oily Product oily Oily Product wash Step 1: Acid/Base Wash (See Protocol 2) oily->wash Remove acidic impurities dry Step 2: High Vacuum Drying wash->dry Remove residual solvent recrys Step 3: Attempt Recrystallization (See Protocol 1) dry->recrys chrom Step 4: Column Chromatography (If crystallization fails) recrys->chrom If still oily

Problem 4: My final product is discolored (yellow or brown) and/or has a broad melting point.

  • Causality: Discoloration often points to trace, highly conjugated byproducts from side reactions, especially if the reaction was overheated. A broad melting point is a classic sign of impurity.

  • Solution:

    • Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot for 5-10 minutes, then perform a hot filtration through a pad of celite to remove the charcoal and adsorbed impurities. Proceed with cooling and crystallization as usual.

    • Re-crystallize: A second recrystallization from a different solvent system can often leave the impurities responsible for the low/broad melting point in the mother liquor.

Quantitative Impurity Profile & Analytical Methods

The following table summarizes common impurities and recommended analytical parameters for their detection.

Impurity NameStructureLikely OriginRecommended Analytical MethodExpected Observation
Bis(methoxycarbonylmethyl) sulfide CH₃OC(O)CH₂-S-CH₂C(O)OCH₃Incomplete OxidationHPLC, ¹H NMRElutes earlier than product (less polar). Diagnostic ¹H NMR singlet ~3.3 ppm.
Bis(methoxycarbonylmethyl) sulfoxide CH₃OC(O)CH₂-S(O)-CH₂C(O)OCH₃Incomplete OxidationHPLC, ¹H NMRElutes between sulfide and sulfone. Diagnostic ¹H NMR AB quartet ~3.8-4.0 ppm.
2-((Methoxycarbonyl)methylsulfinyl)acetic acid CH₃OC(O)CH₂-S(O)-CH₂COOHEster HydrolysisHPLC, Acid/Base WashElutes earlier than product. Can be removed with NaHCO₃ wash.
Methyl Chloroacetate Cl-CH₂C(O)OCH₃Starting MaterialGC-MSVolatile impurity, detected by GC.
Residual Solvents (e.g., Acetone, Ethanol) VariousReaction/Purification¹H NMR, GC-MSSharp, characteristic peaks in NMR. Easily detected by GC headspace analysis. [2]
Detailed Experimental Protocols

Protocol 1: High-Purity Recrystallization

This protocol is designed to remove less polar impurities like the precursor sulfide and sulfoxide.

  • Materials:

    • Crude Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate

    • Isopropanol (reagent grade)

    • Activated Charcoal (optional)

    • Celite (optional)

    • Erlenmeyer flask, reflux condenser, filter funnel, filter paper

  • Procedure:

    • Place the crude solid into an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of isopropanol, just enough to create a slurry.

    • Attach a reflux condenser and heat the mixture with stirring until it gently refluxes.

    • Continue to add isopropanol dropwise until the solid has just completely dissolved. Avoid adding a large excess of solvent.

    • (Optional) If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reflux for 5-10 minutes. Perform a hot filtration through celite to remove the charcoal.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold isopropanol.

    • Dry the purified crystals under a high vacuum to a constant weight.

    • Confirm purity using HPLC and/or NMR.

Protocol 2: Liquid-Liquid Extraction for Acidic Impurity Removal

This protocol is used to pretreat oily crude products or those suspected of containing acidic impurities from ester hydrolysis.

  • Materials:

    • Crude product

    • Ethyl acetate

    • 5% Sodium bicarbonate (NaHCO₃) aqueous solution

    • Saturated sodium chloride (brine) aqueous solution

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Separatory funnel

  • Procedure:

    • Dissolve the crude product in a volume of ethyl acetate approximately 10-20 times its weight.

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of 5% NaHCO₃ solution. Stopper the funnel and shake vigorously, venting frequently to release any CO₂ gas that may form.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the wash with NaHCO₃ solution.

    • Wash the organic layer with an equal volume of brine to remove residual water and dissolved salts.

    • Drain the aqueous layer and transfer the organic layer to a clean flask.

    • Add anhydrous Na₂SO₄, swirl, and let it stand for 15-20 minutes until the solution is clear.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the pre-purified product, which can then be further purified by recrystallization (Protocol 1 ).

References
  • OSHA. (n.d.). 2-METHOXYETHYL ACETATE (METHYL CELLOSOLVE ACETATE, 2MEA). U.S. Department of Labor. [Link]

  • Analytical Methods. (n.d.). General Analytical Methods. [Link]

  • Matrix Fine Chemicals. (n.d.). METHYL 2-[(2-METHOXY-2-OXOETHANESULFONYL)METHANESULFONYL]ACETATE. [Link]

  • Royal Society of Chemistry. (2017). Excellent prospects in methyl methoxyacetate synthesis with a highly active and reusable sulfonic acid resin catalyst. [Link]

  • Ertul, S. et al. (2010). Methyl 2-{4-chloro-2-[5-chloro-2-(2-methoxy-2-oxoethoxy)benzyl]phenoxy}acetate. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • U.S. Environmental Protection Agency. (2026). Analytical Methods. [Link]

  • ResearchGate. (n.d.). Michael addition reactions to show evidence of side reactions. [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Analytical Method. (n.d.). 2-Methoxyethanol (2ME), 2-Methoxyethanol Acetate (2MEA), 2-Ethoxyethanol (2EE), and 2-Ethoxyethanol Acetate (2EEA) by GC/FID. [Link]

  • Frontiers. (2022). Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. [Link]

  • Wikipedia. (n.d.). Michael addition reaction. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. [Link]

  • Encyclopedia MDPI. (2022). Thia-Michael Reaction. [Link]

  • National Center for Biotechnology Information. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. [Link]

  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. [Link]

  • Landge, A. K. et al. (2013). Impurities in Pharmaceuticals- A Review. SciSpace. [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern of Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate

Comparative Mass Spectrometry Profiling: Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate Executive Summary Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate , commonly known as Dimethyl Sulfonyldiacetate (DMSDA) , is a sym...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Mass Spectrometry Profiling: Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate

Executive Summary

Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate , commonly known as Dimethyl Sulfonyldiacetate (DMSDA) , is a symmetric sulfone diester used primarily as a cross-linking agent and a synthetic intermediate for heterocyclic compounds.[1] Its mass spectrometric behavior is defined by the competing stabilities of the sulfone (


) core and the terminal methyl ester groups.

This guide provides a technical comparison of its fragmentation patterns under Electron Ionization (EI) versus Electrospray Ionization (ESI) , and contrasts its stability against its sulfide analog, Dimethyl Thiodiglycolate .[1]

Part 1: Structural Analysis & Physicochemical Properties[1]

Before interpreting spectra, the structural logic must be defined. The molecule consists of two acetate units linked by a central sulfonyl group.

PropertyDataMass Spec Significance
Formula

Monoisotopic Mass: 210.02 Da
Structure

Symmetric; cleavage of one side predicts the other.[1]
Core Moiety Sulfonyl (

)
Prone to

extrusion (64 Da neutral loss).[1][2]
Terminal Moiety Methyl Ester (

)
Characteristic losses of

(31 Da) and

(59 Da).[1]
Stability High Oxidation StateUnlike sulfides, it does not easily oxidize further; stable in ESI source.

Part 2: Comparative Ionization Performance (EI vs. ESI)

The choice of ionization technique radically alters the observed species.[3]

Electron Ionization (EI) - 70 eV[1]
  • Nature: Hard ionization.[4][5]

  • Molecular Ion (

    
    ):  Weak or Absent (
    
    
    
    relative abundance).[1] The sulfone bond is labile under high-energy electron impact.
  • Dominant Pathway: Sulfur Dioxide Extrusion . Sulfones are notorious for ejecting neutral

    
     to form a recombined alkyl chain. In this case, the extrusion leads to a radical cation resembling dimethyl succinate (
    
    
    
    146).
  • Diagnostic Fragments:

    • 
       179: 
      
      
      
      . Alpha-cleavage at the ester.
    • 
       151: 
      
      
      
      . Loss of the entire carbomethoxy group.
    • 
       59: 
      
      
      
      . The carbomethoxy cation itself.
Electrospray Ionization (ESI) - Positive Mode
  • Nature: Soft ionization.[4]

  • Molecular Ion: Dominant protonated molecule

    
    .
    
  • Adduct Formation: High affinity for sodium (

    
    ) and ammonium (
    
    
    
    ) due to the oxygen-rich backbone.
  • Fragmentation (CID): Requires collision energy. The

    
     group is more stable in the even-electron pseudomolecular ion than in the odd-electron EI radical.
    
  • Diagnostic Species:

    • 
       211: 
      
      
      
      (Base Peak in acidified mobile phase).[1]
    • 
       233: 
      
      
      
      (Dominant in neutral/buffered mobile phase).[1]
    • 
       179: 
      
      
      
      . Loss of neutral methanol.

Part 3: Fragmentation Pathways (Mechanism)

The following Graphviz diagram details the mechanistic breakdown of DMSDA under Electron Impact (EI), highlighting the critical


 extrusion pathway which distinguishes it from standard diesters.

Fragmentation M Molecular Ion (M+) m/z 210 (Weak/Absent) Frag_179 [M - OCH3]+ m/z 179 (Alpha Cleavage) M->Frag_179 - •OCH3 (31) Frag_151 [M - COOCH3]+ m/z 151 (Carbomethoxy Loss) M->Frag_151 - •COOCH3 (59) Frag_146 [M - SO2]+ m/z 146 (Dimethyl Succinate-like) M->Frag_146 - SO2 (64) (Extrusion) Frag_59 [COOCH3]+ m/z 59 M->Frag_59 Direct Cleavage Frag_179->Frag_151 - CO (28) Frag_115 m/z 115 [146 - OCH3]+ Frag_146->Frag_115 - •OCH3 Frag_15 [CH3]+ m/z 15 Frag_59->Frag_15 - CO2

Figure 1: EI Fragmentation Logic.[1] Note the bifurcation between standard ester cleavage (Red) and sulfone extrusion (Yellow).

Part 4: Experimental Protocols

To replicate these profiles, the following self-validating protocols are recommended.

Protocol A: GC-MS (EI) for Impurity Profiling

Best for: Identification of synthesis byproducts and structural confirmation.

  • Sample Prep: Dissolve 1 mg DMSDA in 1 mL Dichloromethane (DCM). Validation: Solution must be clear; turbidity indicates hydrolysis products.

  • Inlet: Split 20:1, Temp 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Gradient: 60°C (1 min)

    
     15°C/min 
    
    
    
    280°C (3 min).
  • MS Source: 230°C, 70 eV.

  • Expected Result: Look for

    
     146 (rearrangement) and 
    
    
    
    59. Absence of
    
    
    210 is normal.
Protocol B: LC-MS/MS (ESI) for Trace Quantitation

Best for: Biological matrices or stability studies.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50mm, 1.8µm.[1]

  • Gradient: 5% B to 95% B over 5 mins.

  • Source Parameters: Capillary 3.5 kV, Gas Temp 300°C.

  • MRM Transitions (Validation):

    • Quantifier:

      
       (Loss of MeOH).
      
    • Qualifier:

      
       (Loss of Acetate moiety).
      

Part 5: Comparative Analysis (Sulfone vs. Sulfide)

Researchers often choose between Dimethyl Sulfonyldiacetate (DMSDA) and its precursor Dimethyl Thiodiglycolate (DMTDg) .[1] Their MS behaviors are distinct markers of their oxidation states.

FeatureDimethyl Sulfonyldiacetate (

)
Dimethyl Thiodiglycolate (

)
MW 210 Da178 Da
EI Molecular Ion Invisible/Weak (Unstable

)
Strong (Stable Sulfide radical)
Isotope Pattern Standard Sulfur (

~4.4%)
Standard Sulfur (

~4.4%)
Key Neutral Loss 64 Da (

)
32 Da (

) or 46 Da (

)
Oxidation Risk None (Fully Oxidized)High (Oxidizes to Sulfoxide in source)

Scientist's Note: If analyzing the sulfide (DMTDg), be wary of in-source oxidation producing an artifact peak at +16 Da (


 194), which can be mistaken for a sulfoxide impurity.[1] DMSDA does not suffer from this artifact.

References

  • NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectra of Sulfones." NIST Chemistry WebBook, SRD 69.[Link][1]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for

    
     extrusion mechanisms).
    
  • Bowie, J. H., et al. "Skeletal rearrangement of sulphones upon electron impact." Journal of the Chemical Society B: Physical Organic.[Link]

  • PubChem. "Dimethyl sulfonyldiacetate Compound Summary." National Library of Medicine.[Link][1]

Sources

Comparative

A Tale of Two Sulfones: A Comparative Guide to the Reactivity of Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate and Dimethyl Sulfone

For the modern researcher and drug development professional, the selection of the appropriate chemical tool is paramount to synthetic success. This guide provides an in-depth technical comparison of the reactivity of two...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher and drug development professional, the selection of the appropriate chemical tool is paramount to synthetic success. This guide provides an in-depth technical comparison of the reactivity of two organosulfur compounds: the structurally simple Dimethyl Sulfone (DMSO2) and the more complex, doubly activated Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate. By examining their structural and electronic properties, we will elucidate the profound impact of activating groups on the acidity of α-protons and the subsequent reactivity of their corresponding carbanions in key synthetic transformations.

At a Glance: Structural and Electronic Divergence

The reactivity of sulfone-containing compounds as carbon nucleophiles is intrinsically linked to the acidity of the protons on the carbon atom(s) adjacent (α) to the sulfonyl group. The electron-withdrawing nature of the sulfonyl group is the foundational element that imparts this acidity. However, the introduction of additional electron-withdrawing functionalities can dramatically amplify this effect.

Dimethyl Sulfone (DMSO2) is the archetypal simple sulfone. Its two methyl groups offer no additional electronic activation. As a result, the protons of dimethyl sulfone are only weakly acidic.[1]

Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate , on the other hand, represents a class of "doubly activated" sulfones. The methylene protons are flanked not only by the sulfonyl group but also by two methoxycarbonyl (ester) groups. This structural arrangement has profound consequences for the compound's reactivity.

The Decisive Factor: A Chasm in Acidity

The most critical differentiator between these two sulfones is the acidity of their α-protons, which can be quantified by their pKa values. A lower pKa indicates a stronger acid and a more readily formed, stable conjugate base (carbanion).

CompoundStructurepKa (in DMSO)Base Required for Deprotonation
Dimethyl SulfoneCH₃-SO₂-CH₃~31Very Strong (e.g., n-BuLi, NaH)
Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetateCH₃OOC-CH₂-SO₂-CH₂-COOCH₃Est. 10-15Mild (e.g., NaOEt, K₂CO₃)

pKa values are approximate and can vary with solvent and measurement technique. The pKa for Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate is an estimation based on structurally similar, doubly activated compounds like malonic esters.

The pKa of dimethyl sulfone in DMSO is approximately 31, rendering it a very weak carbon acid.[2][3] Consequently, its deprotonation requires the use of exceptionally strong bases such as organolithium reagents (e.g., n-butyllithium) or metal hydrides (e.g., sodium hydride).

Diagram: Carbanion Stabilization

G cluster_DMSO2 Dimethyl Sulfone Carbanion cluster_EsterSulfone Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate Carbanion DMSO2_anion H₃C-SO₂-⁻CH₂ DMSO2_resonance H₃C-S(O)=O⁻-CH₂ DMSO2_anion->DMSO2_resonance Resonance EsterSulfone_anion CH₃OOC-⁻CH-SO₂-CH₂-COOCH₃ EsterSulfone_resonance1 CH₃O-C(O⁻)=CH-SO₂-CH₂-COOCH₃ EsterSulfone_anion->EsterSulfone_resonance1 Resonance with Ester EsterSulfone_resonance2 CH₃OOC-CH=S(O)=O⁻-CH₂-COOCH₃ EsterSulfone_anion->EsterSulfone_resonance2 Resonance with Sulfone

Caption: Resonance stabilization of the carbanions.

Head-to-Head Reactivity Comparison

The significant difference in the ease of carbanion formation directly translates to a vast disparity in the reactivity and synthetic utility of these two sulfones.

Alkylation Reactions

The alkylation of sulfone-stabilized carbanions is a powerful method for forming new carbon-carbon bonds.[6]

  • Dimethyl Sulfone: Alkylation of dimethyl sulfone is a challenging endeavor. The requisite strong bases are often highly reactive and can lead to side reactions with both the starting materials and products. Furthermore, the mono-alkylated product is also acidic and can be deprotonated, leading to mixtures of mono- and di-alkylated products.

  • Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate: The enhanced acidity of this substrate allows for alkylation under much milder conditions, improving functional group tolerance and reducing side reactions. The use of weaker bases like alkoxides in alcoholic solvents is often sufficient.[5] This makes it a more versatile and predictable building block for molecular construction.

Michael Additions

The Michael addition, or conjugate addition, of a carbanion to an α,β-unsaturated carbonyl compound is a cornerstone of organic synthesis.[7]

  • Dimethyl Sulfone: While the carbanion of dimethyl sulfone can participate in Michael additions, the strongly basic conditions required can lead to polymerization of the Michael acceptor or other undesired side reactions.

  • Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate: The stabilized carbanion of this α-sulfonyl ester is an excellent nucleophile for Michael additions.[8] The reaction can be carried out under conditions that are mild enough to preserve the integrity of a wide range of Michael acceptors. This allows for the efficient construction of complex molecules with high yields.

Diagram: Reactivity Workflow

G cluster_DMSO2 Dimethyl Sulfone cluster_EsterSulfone Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate DMSO2 CH₃-SO₂-CH₃ Base1 Strong Base (e.g., n-BuLi) DMSO2->Base1 pKa ~31 Anion1 [CH₃-SO₂-CH₂]⁻ Base1->Anion1 Electrophile Electrophile (e.g., R-X, α,β-unsaturated ketone) Anion1->Electrophile EsterSulfone CH₃OOC-CH₂-SO₂-CH₂-COOCH₃ Base2 Mild Base (e.g., NaOEt) EsterSulfone->Base2 pKa ~10-15 Anion2 [CH₃OOC-CH-SO₂-CH₂-COOCH₃]⁻ Base2->Anion2 Anion2->Electrophile Product1 Alkylated/Michael Adduct Electrophile->Product1 Product2 Alkylated/Michael Adduct Electrophile->Product2

Caption: Comparative workflow for carbanion generation and reaction.

Experimental Protocols

The following are generalized experimental protocols that highlight the differing conditions required for the alkylation of each sulfone.

Protocol 1: Alkylation of Dimethyl Sulfone (Illustrative)

WARNING: This reaction involves highly reactive and pyrophoric reagents. It should only be performed by trained personnel in a properly equipped laboratory with appropriate safety precautions.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the flask to -78 °C in a dry ice/acetone bath. Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes via syringe.

  • Anion Formation: To the cooled solution, add a solution of dimethyl sulfone (1.0 equivalent) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour.

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.0 equivalent) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or distillation.

Protocol 2: Alkylation of an α-Sulfonyl Ester (Representative)

This protocol is adapted from procedures for the alkylation of similarly activated esters.[5]

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add absolute ethanol.

  • Base Formation: Carefully add sodium metal (1.05 equivalents) in small portions to the ethanol and stir until all the sodium has reacted to form sodium ethoxide.

  • Enolate Formation: To the sodium ethoxide solution, add Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate (1.0 equivalent) dropwise at room temperature. Stir for 30-60 minutes.

  • Alkylation: Add the alkylating agent (e.g., ethyl iodide, 1.1 equivalents) dropwise to the stirred solution. Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Conclusion: Selecting the Right Tool for the Job

The comparison between Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate and dimethyl sulfone offers a clear illustration of the power of activating groups in organic synthesis.

  • Dimethyl Sulfone serves as a fundamental building block, but its low acidity necessitates harsh reaction conditions, limiting its synthetic scope and functional group tolerance.

  • Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate , with its doubly activated methylene protons, is a significantly more versatile and user-friendly reagent. Its enhanced acidity allows for carbanion formation under mild conditions, opening the door to a wider array of synthetic transformations with greater control and efficiency.

For researchers and drug development professionals, understanding these fundamental differences in reactivity is crucial for the rational design of synthetic routes and the efficient construction of complex molecular architectures. While dimethyl sulfone has its applications, the strategic use of activated sulfones like Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate provides a more powerful and nuanced approach to modern organic synthesis.

References

  • Enantioselective alkynylation of N-sulfonyl α-ketiminoesters via a Friedel–Crafts alkylation strategy. Chemical Communications. [Link]

  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Beilstein Journal of Organic Chemistry. [Link]

  • Manganese(I)-Pincer Catalyzed α-Alkylation of Sulfones by Alcohols. ACS Catalysis. [Link]

  • Microwave-Assisted Michael Addition of Sulfonamides to α,β-Unsaturated Esters. Journal of the Iranian Chemical Society. [Link]

  • Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. Chemistry – A European Journal. [Link]

  • Equilibrium pKa Table (DMSO Solvent and Reference). University of Wisconsin-Madison. [Link]

  • Equilibrium pKa Table (DMSO Solvent and Reference). Organic Chemistry Data. [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews. [Link]

  • Cycloadditions and Cyclizations of Acetylenic, Allenic, and Conjugated Dienyl Sulfones. Chemical Reviews. [Link]

  • Cyclic Sulfones from Double Conjugate Addition of Rongalite. Montclair State University Digital Commons. [Link]

  • An experimental and theoretical investigation of the regioselective cleavage of aromatic sulfones. RSC Publishing. [Link]

  • Michael addition reaction. Wikipedia. [Link]

  • A green and novel method for synthesis of β-sulfonyl esters under solvent-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Alkyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. [Link]

  • Bordwell pKa Table. Organic Chemistry Data. [Link]

  • Comparison of the pKa values for selected compounds in DMSO. ResearchGate. [Link]

  • Catalytic Sulfone Upgrading Reaction with Alcohols via Ru(II). ChemRxiv. [Link]

  • Nucleophile-mediated oxa-Michael addition reactions of divinyl sulfone – a thiol-free option for step-growth polymerisations. ResearchGate. [Link]

  • Synthesis of quaternary centres by single electron reduction and alkylation of alkylsulfones. PMC. [Link]

  • Alkylation Reactions with Alkylsulfonium Salts. Request PDF. [Link]

  • Oxysulfonylation of Alkynes with Sodium Sulfinates to Access β-Keto Sulfones Catalyzed by BF3·OEt2. MDPI. [Link]

  • Malonic Ester Synthesis. Organic Chemistry Tutor. [Link]

  • Process for the preparation of α-sulfone fatty acid alkyl ester salts.
  • Method of alkylating esters.
  • Synthesis of diethyl diethylmalonate. Sciencemadness.org. [Link]

  • Michael Addition Reaction Mechanism. Chemistry Steps. [Link]

  • Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. Scribd. [Link]

  • Organocatalytic Michael Addition of Aldehydes to Vinyl Sulfones: Enantioselective α-Alkylations of Aldehydes and Their Derivatives. Organic Letters. [Link]

  • Michael addition of dimethyloxosulphonic-(3-oxocyclohex-1-enyl)methanides to αβ-unsaturated compounds: preparation of some vinylcyclopropanes. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Visible-Light-Promoted Radical Cascade Sulfone Alkylation/Cyclization of 2-Isocyanoaryl Thioethers Enabled by Electron Donor-Acceptor Complex Formation. ResearchGate. [Link]

  • Simple Syntheses of Diethyl Oxomalonate and Alkyl Glyoxylates. The Journal of Organic Chemistry. [Link]

  • Empirical Conversion of pKa Values between Different Solvents and Interpretation of the Parameters: Application to Water, Acetonitrile, Dimethyl Sulfoxide, and Methanol. ACS Omega. [Link]

  • Covalent functionalization by using blue light activated radicals: on the reaction mechanisms of arylazo sulfone binding on graphene. RSC Publishing. [Link]

  • a) Arylazo sulfones 1 for the visible-light double functionalization of... ResearchGate. [Link]

  • Michael addition crosslinking. Labster. [Link]

  • pKa's of Inorganic and Oxo-Acids. Harvard University. [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

  • Michael Addition. Organic Chemistry Portal. [Link]

  • Process for preparing dimethyl sulfone.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate

For researchers, scientists, and professionals in drug development, the synthesis and use of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safe handli...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis and use of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate (CAS No. 16002-30-5), a compound whose disposal protocol demands careful consideration due to the absence of a specific, comprehensive Safety Data Sheet (SDS) in publicly available databases.

In the absence of explicit data for this specific molecule, this guide is built upon established principles of chemical safety, analysis of structurally similar compounds, and regulatory guidelines for hazardous waste management. Our core directive is to empower laboratory personnel to make informed, safety-conscious decisions that protect both themselves and the environment.

Hazard Assessment and a Precautionary Approach

The fundamental principle guiding the disposal of any chemical, particularly one with limited safety data, is the precautionary principle . Given that "Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate" contains functional groups (a sulfone and two methyl esters) that are present in compounds with known hazards, we must assume it possesses similar hazardous characteristics until proven otherwise.

Analysis of analogous compounds, such as methyl methoxyacetate and other sulfone-containing organic molecules, suggests that this compound is likely to be a flammable liquid and may be harmful if swallowed, in contact with skin, or if inhaled .[1][2][3] Therefore, it must be treated as hazardous waste .

Potential Hazard Rationale based on Analogous Compounds
Flammability Acetate esters are often flammable liquids.[1][4][5][6]
Toxicity Some methoxy acetates are classified as harmful and may have reproductive toxicity.[1][2]
Irritation Contact with organic liquids can cause skin and eye irritation.[2]

The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow outlines the necessary steps for the safe disposal of Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate from the point of generation to its final removal from your facility.

DisposalWorkflow cluster_0 Step 1: Immediate Handling & Segregation cluster_1 Step 2: Container Management cluster_2 Step 3: Final Disposal A Waste Generation (in the fume hood) B Transfer to a Designated Hazardous Waste Container A->B Use secondary containment C Properly Label the Waste Container B->C Immediately after transfer D Store in a Satellite Accumulation Area (SAA) C->D Securely sealed E Arrange for Pickup by a Licensed Waste Disposal Vendor D->E When container is full or per institutional policy F Maintain Disposal Records E->F Retain manifests

Caption: Disposal workflow for Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate.

Experimental Protocol: Detailed Disposal Steps

Objective: To safely collect, store, and dispose of Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate waste in compliance with institutional and regulatory standards.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves (nitrile or neoprene are generally suitable for organic esters, but always check your institution's specific guidelines).

  • A designated hazardous waste container made of a compatible material (e.g., a high-density polyethylene or glass bottle). The container must have a secure, leak-proof cap.

  • A hazardous waste label for the container.

  • A secondary containment bin (e.g., a plastic tub) large enough to hold the contents of the waste container in case of a spill.

Procedure:

  • Waste Collection at the Source:

    • All operations involving Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate and the generation of its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

    • Collect the liquid waste in a temporary, clearly labeled beaker or flask. Do not mix it with other waste streams at this stage.

  • Transfer to the Designated Waste Container:

    • Place your designated hazardous waste container in a secondary containment bin before transferring the waste. This precaution is crucial to contain any potential spills.

    • Carefully pour the waste from your temporary collection vessel into the designated hazardous waste container. Avoid splashing.

    • Securely cap the waste container immediately after the transfer. Do not leave it open.

  • Labeling the Waste Container:

    • As soon as the first drop of waste is added, affix a hazardous waste label to the container.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate." Do not use abbreviations.

      • The approximate concentration and volume.

      • The date of accumulation (the date the first waste was added).

      • The associated hazards (e.g., "Flammable," "Potentially Toxic").

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in your laboratory's designated Satellite Accumulation Area.

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the waste container remains within its secondary containment bin while in the SAA.

    • Crucially, do not mix this waste with other waste streams. Incompatible wastes, such as strong oxidizers, acids, or bases, must be stored separately to prevent dangerous reactions.[5]

  • Arranging for Final Disposal:

    • When the waste container is nearly full (do not overfill) or reaches your institution's time limit for storage in an SAA, arrange for its pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • The most probable and environmentally responsible disposal method for this type of organic waste is incineration in a permitted hazardous waste incinerator .[1] This process destroys the organic molecule at high temperatures.

    • Landfilling is not an appropriate disposal method for liquid organic waste.

  • Record Keeping:

    • Retain all documentation related to the disposal of the hazardous waste, including the waste manifest provided by the disposal vendor. These records are essential for regulatory compliance.

Causality and Trustworthiness in the Protocol

This protocol is designed as a self-validating system rooted in established safety practices:

  • Segregation prevents adverse reactions: The explicit instruction to not mix waste streams is critical. The ester and sulfone functionalities could potentially react with strong acids, bases, or oxidizing agents, leading to heat generation, gas evolution, or even fire.

  • Secondary containment mitigates spills: Spills are a common source of laboratory accidents and environmental contamination. The use of secondary containment at all stages of waste handling provides a physical barrier to contain any leaks or spills.

  • Clear labeling ensures safe handling: Accurate and complete labeling prevents accidental misuse or mishandling of the waste by other laboratory personnel or waste handlers. It communicates the potential hazards to everyone who may come into contact with the container.

  • Reliance on professional disposal ensures compliance: The final disposal of hazardous waste is a highly regulated process. Utilizing your institution's EHS office or a licensed contractor ensures that the waste is managed in accordance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).

Regulatory Context: EPA Hazardous Waste Codes

While a specific EPA hazardous waste code cannot be definitively assigned without empirical testing (specifically for its flashpoint and toxicity), we can make an educated assessment based on the properties of analogous compounds.

  • D001 - Ignitability: If the flashpoint of Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate is below 60°C (140°F), it would be classified as a D001 hazardous waste.[7] Given that similar acetate esters are flammable, this is a strong possibility.[1][4][5][6]

  • F-Listed Wastes: If this compound is used as a solvent and mixed with other spent solvents, the entire mixture could fall under EPA's F-list of hazardous wastes from non-specific sources (e.g., F003 for non-halogenated solvents).[8][9]

Your institution's EHS department will make the final determination of the appropriate waste code based on their analysis and the information you provide.

By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate, upholding your commitment to laboratory safety and environmental stewardship.

References

  • BASF. (2026, January 26). Safety data sheet: METHOXYPROPYLACETATE.
  • 3M. (2025, January 28). Safety Data Sheet: 3M™ 891I Thinner.
  • Central Drug House (P) Ltd. (n.d.). Material Safety Data Sheet: 2-METHOXY ETHYL ACETATE.
  • Sigma-Aldrich. (2026, January 22). Safety Data Sheet: 2-Methoxy-1-methylethyl acetate.
  • ChemScene. (n.d.). Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate.
  • Fisher Scientific. (2021, December 24). Safety Data Sheet: Methyl methoxyacetate.
  • Merck Millipore. (n.d.). Safety Data Sheet: 2-methoxypropyl acetate.
  • TCI Chemicals. (n.d.). Safety Data Sheet: Methyl Methoxyacetate.
  • Farnell. (2010, July 20). Material Safety Data Sheet: Fine-L-Kote SR.
  • CPAChem. (2024, April 11). Safety data sheet.
  • EPA. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Wang, Y., et al. (2022). Decorated reduced graphene oxide transfer sulfides into sulfur and sulfone in wastewater. PMC.
  • McCarthy, J. R., Matthews, D. P., & Paolini, J. P. (n.d.). fluoromethyl phenyl sulfone. Organic Syntheses Procedure.
  • EPA. (n.d.). EPA HAZARDOUS WASTE CODES.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • ResearchGate. (2025, August 6). Removal of sulfone compounds formed in oxidative desulfurization of middle distillate.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.

Sources

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